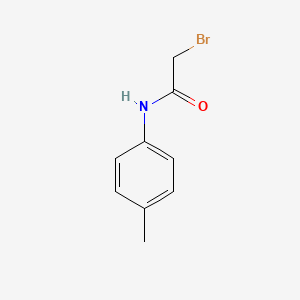

2-Bromo-N-(4-methylphenyl)acetamide

Description

Contextualization of N-Arylacetamides in Organic Synthesis and Transformations

N-Arylacetamides are a ubiquitous and important class of organic compounds, found in a wide array of natural products, pharmaceuticals, agrochemicals, and industrial materials. sciforum.netmdpi.com Their prevalence underscores the significance of the amide bond, a fundamental linkage in biological systems, particularly in proteins and peptides. sciforum.net

In the realm of organic synthesis, N-arylacetamides serve as crucial intermediates for the construction of more complex molecules. nih.gov The development of efficient methods for their synthesis has been a long-standing area of research. sciforum.net Traditional methods often involve the acylation of anilines, a reliable but sometimes limited approach. More contemporary methods focus on cross-coupling reactions to form the carbon-nitrogen bond, offering greater versatility. sciforum.net The inherent reactivity of the N-arylacetamide scaffold allows for further functionalization, making them key building blocks in the synthesis of a diverse range of compounds.

Significance of 2-Bromo-N-(4-methylphenyl)acetamide as a Key Intermediate in Contemporary Chemical Synthesis

The significance of this compound lies in its role as a bifunctional intermediate. The presence of a reactive bromine atom on the acetyl group and an activated aromatic ring provides chemists with a powerful tool for molecular elaboration. The bromine atom can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. pyglifesciences.com

This compound serves as a precursor for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai For instance, the core structure of this compound can be incorporated into larger, more elaborate molecules through the strategic manipulation of its reactive sites.

Chemical and Physical Properties

The utility of this compound in the laboratory is underpinned by its distinct chemical and physical properties.

| Property | Value |

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| Melting Point | 118-121 °C |

| Appearance | White to light yellow to light red powder/crystal |

| CAS Number | 614-83-5 |

Data sourced from references nih.govchemicalbook.comnih.govnih.gov

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the acylation of 4-methylaniline (p-toluidine) with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide. ontosight.ai This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The reactivity of this compound is dominated by the presence of the α-bromo amide functionality. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various nucleophiles, leading to the formation of a diverse array of derivatives.

Research Applications

Detailed research has demonstrated the utility of this compound as a starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. For example, it can be used in the synthesis of N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, a molecule with a more complex quinazolinone core. uni.lu

Furthermore, the related compound 2-azido-N-(4-methylphenyl)acetamide can be synthesized from a chloro-analogue, highlighting the versatility of the N-(4-methylphenyl)acetamide scaffold in accommodating different functional groups at the α-position. nih.gov The structural analysis of these compounds provides valuable insights into their conformational preferences and intermolecular interactions, which are crucial for designing new molecules with specific properties. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQGCAMZLLGJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201596 | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5343-65-7 | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5343-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH5D5RXB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2 Bromo N 4 Methylphenyl Acetamide

Established Synthetic Pathways

The most prominent synthetic route involves a two-step sequence starting from the readily available aromatic amine, 4-methylaniline (also known as p-toluidine). This pathway is favored due to its reliability and the ability to control the position of the bromine substituent on the aromatic ring.

This classical approach first protects and deactivates the highly reactive amino group through acetylation, which then directs the subsequent bromination to the desired position. libretexts.org The amino group in aniline (B41778) is so strongly activating that direct bromination leads to multiple substitutions, yielding the 2,4,6-tribrominated product. ncert.nic.in By converting the amine to an amide, the reactivity is moderated, allowing for a clean, monosubstituted product. libretexts.org

The initial step is the N-acetylation of 4-methylaniline. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the carbonyl carbon of an acetylating agent, typically acetic anhydride (B1165640). quora.com This reaction converts the primary amine into a secondary amide, N-(4-methylphenyl)acetamide, also known as 4'-methylacetanilide. The resulting acetamido group is less basic and less activating than the original amino group. libretexts.org

Figure 1: General reaction for the acetylation of 4-methylaniline using acetic anhydride.

Figure 1: General reaction for the acetylation of 4-methylaniline using acetic anhydride.

Two-Step Acetylation and Regioselective Bromination of 4-Methylaniline

Acetylation of 4-Methylaniline to N-(4-Methylphenyl)acetamide

Reactant Ratio Optimization

The molar ratio of the reactants is a critical parameter for maximizing the yield and minimizing side products. Research on the acetylation of aniline, a closely related compound, has demonstrated that optimizing the reactant concentration is key. In one study, various molar ratios of aniline to acetic anhydride were tested, with the highest yield (92.9%) being achieved at a 1:2 molar ratio. researchgate.net Other procedures have successfully employed an equimolar amount of acetic anhydride relative to the starting p-methylaniline. chegg.com

The choice of acetylating agent also influences the reaction. While acetic anhydride is common, other agents like acetic acid have been used effectively. ijsrst.com

Table 1: Reactant Ratio Optimization for N-Acetylation

| Starting Amine | Acetylating Agent | Molar Ratio (Amine:Agent) | Reported Yield |

| Aniline | Acetic Anhydride | 1:2 | 92.9% researchgate.net |

| p-Methylaniline | Acetic Anhydride | 1:1 | Not specified chegg.com |

| p-Toluidine (B81030) | Acetic Acid | 1:1 | 94% ijsrst.com |

Reaction Conditions and Temperature Control

Temperature and reaction time are crucial for the successful synthesis of N-(4-methylphenyl)acetamide. Different protocols have been established, often varying in the solvent used and the heating or cooling methods applied.

One effective procedure involves dissolving the starting amine isomers in ethyl acetate (B1210297) and cooling the solution to 0 °C before the dropwise addition of acetic anhydride. chegg.com The reaction is then stirred for approximately 15 minutes as it naturally warms to room temperature. chegg.com In contrast, another method reports treating p-toluidine with acetic acid in the presence of a benzophenone (B1666685) catalyst and heating the mixture at 80°C for 12 hours. ijsrst.com The reaction is typically carried out in the presence of a base like pyridine (B92270) if acid chlorides are used, which neutralizes the HCl byproduct. ncert.nic.in When using acetic anhydride, the byproduct is acetic acid, which is less reactive. quora.com

Following the formation of N-(4-methylphenyl)acetamide, the second step is a regioselective electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an ortho, para-directing group. libretexts.org Since the para position on the aromatic ring is occupied by the methyl group, the incoming electrophile (bromine) is directed predominantly to the ortho position relative to the acetamido group. This controlled reaction yields 2-Bromo-N-(4-methylphenyl)acetamide. The steric hindrance provided by the bulky acetamido group can further enhance this selectivity by physically blocking one of the ortho positions. stackexchange.com

Figure 2: Regioselective ortho-bromination of N-(4-methylphenyl)acetamide.

Figure 2: Regioselective ortho-bromination of N-(4-methylphenyl)acetamide.

Regioselective Ortho-Bromination of N-(4-Methylphenyl)acetamide

Utilization of Hydrobromic Acid (HBr) with Oxidizing Agents (e.g., H₂O₂)

A modern, environmentally conscious method for bromination involves the in situ generation of bromine (Br₂) from hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.org This system is an effective alternative to using hazardous molecular bromine directly. rsc.org The H₂O₂/HBr system is attractive due to its use of inexpensive reagents and the formation of water as the primary byproduct. rsc.org

The reaction between H₂O₂ and HBr generates the active brominating species. researchgate.net This in situ generation maintains a low concentration of bromine throughout the reaction, which is advantageous for preventing undesirable side reactions such as multiple brominations. stackexchange.com This method has been successfully applied to the bromination of various ketones and in benzylic brominations. rsc.orgresearchgate.net Research discussions indicate that H₂O₂ can be used as a cost-effective substitute for other oxidizing agents like sodium bromate (B103136) for the bromination of related acetanilides without causing hydrolysis of the amide, provided the reaction is not heated. researchgate.net

Table 2: General Conditions for Bromination using H₂O₂/HBr System

| Substrate Type | Reagents | Conditions | Key Feature |

| Ketones, Aryl Ketones | Aqueous H₂O₂–HBr | Room temperature, "on water" (no organic solvent) rsc.org | High selectivity for monobromination. rsc.org |

| Substituted Toluenes | Aqueous H₂O₂–HBr | Illumination with a 40W incandescent light bulb researchgate.net | Generates bromine radicals for benzylic bromination. researchgate.net |

| Secondary Alcohols | H₂O₂–HBr(aq) | Varies by desired product (mono- vs. dibromo ketone) rsc.org | Selective oxidation-bromination process. rsc.org |

Comparative Analysis of Bromination Methods

The choice of brominating agent and reaction conditions is critical to achieving high yield and selectivity for the desired product. Two common methods involve the use of elemental bromine in acetic acid and a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

Bromine in Acetic Acid: This traditional method involves the direct use of molecular bromine as the electrophile. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the bromine molecule, enhancing its electrophilicity. The reaction generally proceeds via an electrophilic aromatic substitution mechanism.

HBr/H₂O₂ System: This alternative method generates bromine in situ. Hydrogen peroxide acts as an oxidant, converting bromide ions from HBr into molecular bromine. This approach can offer advantages in terms of handling and safety, as it avoids the direct use of highly corrosive and volatile liquid bromine. The kinetics of oxidation with aqueous bromine have been studied, indicating that molecular bromine is the principal oxidizing agent. researchgate.net

A comparative analysis of these methods often considers factors like reaction rate, yield, and the formation of byproducts. The choice between them can depend on the desired scale of the reaction and available laboratory facilities.

Solvent System Effects

The solvent plays a crucial role in the bromination reaction, influencing reaction rates and regioselectivity.

Chlorobenzene (B131634): As a non-polar aprotic solvent, chlorobenzene can be used in bromination reactions. Its primary role is to dissolve the reactants and facilitate the reaction.

Acetic Acid: This polar protic solvent is commonly used in bromination reactions. researchgate.net It can solvate the intermediate carbocation (arenium ion), thereby stabilizing it and influencing the reaction pathway. Studies on the bromination of other aromatic compounds have shown that polar protic solvents can stabilize the ion pair formed in the Wheland intermediate, which can affect the ortho/para product ratio. researchgate.net

Dichloromethane (B109758) and other chlorinated solvents: In the bromination of similar compounds, dichloromethane has been identified as an effective solvent, sometimes leading to excellent selectivity for the monobrominated product. researchgate.net The high ortho:para ratios observed in some brominations in chlorinated solvents are suggested to be due to an ionic mechanism. rsc.org

Methanol (B129727): In certain bromination reactions, such as the ortho-bromination of phenols using N-bromosuccinimide (NBS), methanol has been shown to be an effective solvent, allowing for short reaction times and high yields. mdpi.com

The following table summarizes the effects of different solvents on bromination reactions, drawing parallels from studies on similar substrates.

| Solvent | Type | Potential Effects on Bromination |

| Chlorobenzene | Non-polar aprotic | Provides a non-reactive medium for the bromination. |

| Acetic Acid | Polar protic | Can stabilize the arenium ion intermediate, potentially influencing reaction rate and selectivity. researchgate.net |

| Dichloromethane | Polar aprotic | Has been shown to provide good selectivity for monobromination in related reactions. researchgate.net |

| Methanol | Polar protic | Can lead to rapid reactions and high yields in certain NBS-mediated brominations. mdpi.com |

Temperature Control Strategies for Monobromination Selectivity

Controlling the reaction temperature is critical for maximizing the yield of the desired monobrominated product, this compound, while minimizing the formation of di-brominated byproducts.

Lowering the reaction temperature generally slows down the rate of the second bromination more significantly than the first, thus enhancing selectivity for the mono-substituted product. A common strategy is to perform the reaction at a reduced temperature, for instance, by using an ice bath to maintain the temperature between 0–5 °C. orgsyn.org This is particularly important when using highly reactive brominating agents. For some reactions, maintaining a specific temperature, such as 80 °C, has been found to be optimal, with decreased conversion at both lower and higher temperatures. researchgate.net In continuous flow processes, controlling the rate of addition of bromine is crucial to manage the heat generated and prevent over-bromination. google.com

Analysis of Byproducts and Impurities in Synthetic Routes

The primary byproduct in the synthesis of this compound is the di-brominated analog, N-(2,6-dibromo-4-methylphenyl)acetamide. This arises from the further reaction of the desired monobrominated product with the brominating agent. The formation of this byproduct is a key challenge in achieving high purity of the target compound.

Other potential impurities can include unreacted starting material, N-(4-methylphenyl)acetamide, and isomers such as N-(3-bromo-4-methylphenyl)acetamide, although the directing effects of the acetylamino and methyl groups favor bromination at the 2-position. The selectivity of some bromination reactions is reported to be around 95%, with the remaining percentage being byproducts like the dibromo-derivative. google.com

Downstream Processing and Purification Techniques

Following the completion of the synthesis reaction, a series of work-up and purification steps are necessary to isolate the pure this compound.

Quenching of Excess Oxidizing Agents

If an oxidizing agent like hydrogen peroxide is used to generate bromine in situ, or if excess bromine is present at the end of the reaction, it is crucial to quench it. This is a safety measure and also prevents the formation of further byproducts during work-up. Common quenching agents include sodium bisulfite or sodium thiosulfate (B1220275) solutions. These reducing agents react with and neutralize any remaining oxidizing species.

Recrystallization from Aqueous Ethanol (B145695)

Recrystallization is a powerful technique for purifying the crude product. A mixture of ethanol and water is often an effective solvent system for this purpose. The crude this compound is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes turbid. Upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.

The process typically involves:

Dissolving the crude solid in a minimum volume of hot ethanol.

Filtering the hot solution to remove any insoluble impurities.

Adding water to the hot filtrate until persistent cloudiness is observed.

Allowing the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Collecting the purified crystals by filtration, washing them with a small amount of cold aqueous ethanol, and drying them.

Single crystals suitable for structural analysis can also be obtained by the slow evaporation of an ethanolic solution of the compound. researchgate.net

Decolorization Methods

The presence of color impurities is a common issue in the synthesis of fine chemicals, arising from side reactions, degradation of reactants, or residual starting materials. While specific decolorization protocols for this compound are not extensively detailed in public literature, general methods applied to analogous aromatic amides and polar compounds are relevant. These methods focus on removing chromophores without degrading the target compound.

One common strategy involves treatment with activated carbon, which can adsorb high molecular weight colored impurities. The crude, colored product is dissolved in a suitable solvent, and a small percentage of activated carbon is added. The mixture is stirred, sometimes with gentle heating, and then filtered to remove the carbon, yielding a decolorized solution from which the purified product can be crystallized.

Another approach involves recrystallization from a carefully selected solvent or solvent system. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain in solution or are insoluble at high temperatures.

For amine-containing compounds, which are structurally related to the starting material of this compound, heat treatment in the presence of a weak acid followed by distillation has been described as an effective decolorization method. google.com This process modifies the chemical structure of the color bodies, facilitating their separation.

A summary of potential methods is presented below.

Table 1: Potential Decolorization Methods

| Method | Description | Key Process Steps |

|---|

| Activated Carbon Treatment | Adsorption of color impurities onto the surface of activated carbon. | 1. Dissolve crude product in a suitable solvent. 2. Add activated carbon (typically 1-5% w/w). 3. Stir mixture (heat may be applied). 4. Filter to remove carbon. 5. Crystallize product from the filtrate. | | Recrystallization | Separation based on differential solubility of the product and impurities in a solvent at varying temperatures. | 1. Dissolve crude product in a minimal amount of hot solvent. 2. Cool the solution slowly to induce crystallization. 3. Filter the purified crystals. 4. Wash crystals with cold solvent and dry. | | Acid Treatment & Distillation | Chemical modification of color bodies followed by separation via distillation. This is more applicable to liquid products or precursors. google.com | 1. Add a weak acid to the impure compound. 2. Heat the mixture to a specific temperature for a set duration. 3. Separate the decolorized product via vacuum distillation. google.com |

Industrial-Scale Production Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of chemical engineering principles to ensure safety, consistency, and economic viability. Specialty chemicals are often produced in batch reactors, which offer flexibility for manufacturing multiple products. ucsb.eduunimi.it

Process Scaling in Batch Reactors

Scaling up a batch process is not merely about using larger equipment; it involves addressing challenges related to physical processes that are scale-dependent. researchgate.net While reaction kinetics are intrinsic to the chemical transformation, parameters like heat transfer, mass transfer, and mixing efficiency change significantly with reactor size. researchgate.netvisimix.com

Key considerations include:

Heat Transfer: The acylation reaction is typically exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to temperature gradients, potential side reactions, and safety hazards. The jacket and internal cooling coils of the industrial reactor must be designed to handle the total heat load of the reaction.

Mass Transfer & Mixing: Adequate mixing is crucial for maintaining homogeneity, ensuring reactants are in contact, and keeping the temperature uniform. The selection of the impeller type, its speed (rpm), and the use of baffles are critical design choices that must be evaluated to ensure that mixing time and efficiency are consistent with the laboratory scale where the process was developed. visimix.com Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to impurity formation.

Reagent Addition Strategy: The rate of addition of the bromoacetylating agent becomes a critical process parameter at scale. A slow, controlled addition rate is necessary to manage the reaction's exotherm and prevent a buildup of unreacted energetic reagents.

Table 2: Key Parameters for Scaling Up Batch Reactor Synthesis

| Parameter | Laboratory Scale (Glass Reactor) | Industrial Scale (Batch Reactor) | Key Scale-Up Challenge |

|---|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; requires engineered cooling systems (jackets, coils). | Preventing overheating and side reactions. |

| Mixing | Efficient mixing with magnetic stir bars or small overhead stirrers. | Requires large, powerful impellers and baffles to achieve homogeneity. | Avoiding poor mixing, which can lead to low yield and impurities. visimix.com |

| Reagent Addition | Typically rapid or in one portion. | Slow, controlled addition via dosing pumps. | Managing exotherm and ensuring reaction safety. |

| Process Time | Reaction may be complete in a short timeframe. | Longer cycle times due to heating, cooling, and transfer steps. | Optimizing throughput and economic efficiency. |

Automation and Control Systems

Modern chemical manufacturing relies heavily on automation to ensure processes are run safely, efficiently, and reproducibly. ucsb.edurockwellautomation.com A Distributed Control System (DCS) or a Programmable Logic Controller (PLC) would be employed to manage the synthesis of this compound. batchcontrolsystems.com

Automation offers several advantages:

Consistency: It ensures that each batch is produced under identical conditions, leading to consistent product quality and yield. skyio.com

Safety: Automated systems can monitor critical parameters and execute emergency shutdowns or corrective actions faster and more reliably than human operators. Interlocks prevent dangerous operations, such as adding a reactant before the correct temperature is reached.

Efficiency: Automation reduces the need for manual intervention, freeing up operators for other tasks and minimizing the risk of human error. skyio.com

For this specific synthesis, the control system would manage variables such as reactor temperature, pressure, agitator speed, and the feed rate of the bromoacetyl chloride.

Table 3: Automated Control Points in a Batch Acylation Reaction

| Controlled Parameter | Sensor | Actuator | Purpose |

|---|---|---|---|

| Reactor Temperature | Thermocouple / RTD | Jacket fluid control valve (heating/cooling) | Maintain optimal reaction temperature for desired kinetics and to minimize side reactions. |

| Reagent Addition Rate | Flow Meter | Dosing Pump | Control the reaction exotherm and ensure stoichiometry is maintained over time. |

| Agitator Speed | Tachometer | Agitator Motor (VFD) | Ensure proper mixing and heat transfer throughout the batch. |

| Reactor Pressure | Pressure Transmitter | Vent valve / N2 blanket regulator | Maintain an inert atmosphere and safely vent any off-gases (e.g., HBr). |

Waste Management and Solvent Recovery

The production of fine chemicals and pharmaceutical intermediates generates significant waste streams, and their management is a critical aspect of sustainable and compliant manufacturing. alaquainc.com The primary goals are to minimize environmental impact and reduce costs through the recovery and reuse of materials like solvents. rcmt.comsolventwasher.com

The synthesis of this compound would likely generate the following waste streams:

Solvent Waste: The reaction solvent (e.g., dichloromethane, dioxane, or ethyl acetate) becomes contaminated with reactants and byproducts.

Aqueous Waste: Water from quenching and washing steps will contain salts (from neutralization of the hydrogen bromide byproduct) and potentially small amounts of organic compounds.

Solid Waste: This includes filtration aids and still bottoms from distillation.

Solvent recovery is a key economic and environmental driver. researchgate.net Used solvents are collected and purified, most commonly via distillation. alaquainc.comunido.org A distillation column separates the lower-boiling solvent from less volatile impurities, allowing the solvent to be reused in subsequent batches. This reduces both the cost of purchasing virgin solvent and the cost of hazardous waste disposal.

Table 4: Waste Streams and Management Strategies

| Waste Stream | Typical Composition | Management/Recovery Technique |

|---|---|---|

| Contaminated Organic Solvent | Reaction solvent, unreacted starting materials, soluble byproducts. | Solvent Recovery: Fractional distillation to separate and purify the solvent for reuse. unido.org |

| Aqueous Waste | Water, inorganic salts (e.g., sodium bromide), trace organics. | Wastewater Treatment: Neutralization, followed by biological treatment or other appropriate disposal methods. |

| Gaseous Emissions | Hydrogen Bromide (HBr) gas. | Gas Scrubbing: Passing the off-gas through a caustic scrubber (e.g., NaOH solution) to neutralize the acidic gas. |

| Solid Residue | Non-volatile impurities, distillation bottoms, used filter media. | Incineration or Landfill: Disposal according to local environmental regulations. |

Chemical Reactivity of 2 Bromo N 4 Methylphenyl Acetamide

Nucleophilic Substitution Reactions Involving the Bromine Atomnih.govacs.org

The most prominent feature of 2-Bromo-N-(4-methylphenyl)acetamide's reactivity is its role as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is polarized towards the bromine, and the adjacent carbonyl group further enhances the electrophilicity of the alpha-carbon, making it highly susceptible to attack by nucleophiles in an SN2 mechanism. researchgate.netyoutube.com

In the presence of hydroxide (B78521) ions (OH⁻), typically from a source like sodium or potassium hydroxide, this compound undergoes a substitution reaction to replace the bromine atom. The hydroxide ion acts as a nucleophile, attacking the electrophilic alpha-carbon and displacing the bromide ion. This reaction yields 2-hydroxy-N-(4-methylphenyl)acetamide. The process is analogous to the hydrolysis of primary halogenoalkanes to form alcohols. chemguide.co.uk

When treated with alkoxide ions (RO⁻), such as sodium ethoxide, a similar nucleophilic substitution occurs. The alkoxide attacks the alpha-carbon, leading to the displacement of the bromide ion and the formation of a new carbon-oxygen bond. This reaction, a variation of the Williamson ether synthesis, produces 2-alkoxy-N-(4-methylphenyl)acetamide derivatives. For instance, reaction with sodium ethoxide would yield 2-ethoxy-N-(4-methylphenyl)acetamide.

The reaction of this compound with various amine nucleophiles is a common and efficient method for synthesizing α-amino amide derivatives. nih.gov Primary or secondary amines can attack the alpha-carbon, displacing the bromide ion to form compounds like 2-(alkylamino)-N-(4-methylphenyl)acetamide or 2-(dialkylamino)-N-(4-methylphenyl)acetamide. chemicalbook.com This reactivity is demonstrated in analogous reactions, such as the synthesis of 2-azido-N-(4-methylphenyl)acetamide from its chloro-analogue using sodium azide (B81097), where the azide ion acts as the nucleophile. nih.gov

Nucleophilic substitution reactions on α-halo amides are generally conducted under conditions that facilitate the SN2 mechanism. These typically involve polar solvents to dissolve the ionic nucleophiles and may require elevated temperatures to increase the reaction rate. nih.gov For reactions with amines, conditions can range from using the neat amine with a base like sodium hydroxide to employing systems like sodium hydride in tetrahydrofuran (B95107) (THF) or biphasic conditions with aqueous NaOH and an organic solvent like dichloromethane (B109758) (DCM). nih.gov For less reactive nucleophiles, heating the reaction mixture under reflux, often in a solvent mixture like ethanol (B145695) and water, is common practice to ensure the completion of the reaction. chemguide.co.uknih.gov

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-(4-methylphenyl)acetamide | Aqueous ethanol, heat under reflux chemguide.co.uk |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-Ethoxy-N-(4-methylphenyl)acetamide | Ethanol, heat doubtnut.com |

| Amine | Methylamine (CH₃NH₂) | 2-(Methylamino)-N-(4-methylphenyl)acetamide | Polar solvent (e.g., THF), base (e.g., NaH) nih.gov |

Electrophilic Aromatic Substitution Pathwaysuci.edu

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The ring bears two activating substituents: the para-methyl group and the N-acetylamino group (-NHCOCH₂Br). Both groups are ortho, para-directors. uci.eduyoutube.com Since these two groups are situated para to each other, they cooperatively direct incoming electrophiles to the positions ortho to both substituents (positions 3 and 5 on the ring).

The reaction proceeds via the standard EAS mechanism, where the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity, resulting in a substituted product. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.com Given the activated nature of the ring, these reactions are expected to proceed readily.

Table 2: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-N-(3-nitro-4-methylphenyl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(3-bromo-4-methylphenyl)acetamide |

Oxidation Reactions of the Methyl Group to Carboxylic Acid Derivativesmasterorganicchemistry.com

The methyl group attached to the aromatic ring is susceptible to oxidation by strong oxidizing agents. Treatment of alkylbenzenes with reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification typically results in the oxidation of the entire alkyl side chain to a carboxylic acid group, provided a benzylic hydrogen is present. masterorganicchemistry.com

Common Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

The reaction of this compound with common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) is expected to primarily affect the methyl group on the phenyl ring.

The oxidation of related bromophenols by potassium permanganate has been shown to produce polymeric products through the coupling of phenoxy radicals. researchgate.net However, for this compound, the primary reaction site is the more easily oxidized methyl group.

Chromium Trioxide (CrO3): Chromium trioxide, often used in acetic anhydride (B1165640) or acetic acid, is another strong oxidizing agent. It can oxidize a methyl group on an aromatic ring. Depending on the reaction conditions, the oxidation of the methyl group of this compound by chromium trioxide could potentially yield the corresponding carboxylic acid, 2-bromo-N-(4-carboxyphenyl)acetamide. However, chromium-based oxidants can sometimes lead to the formation of aldehydes under specific conditions, suggesting the possibility of forming 2-bromo-N-(4-formylphenyl)acetamide as an intermediate or, in some cases, the main product. The reactivity is highly dependent on the solvent, temperature, and the presence of other reagents.

Reduction Reactions of the Amide Moiety

The amide moiety in this compound is relatively stable and requires strong reducing agents for reduction. Typical reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. The reduction of the amide group (-CONH-) would yield a secondary amine (-CH2NH-).

The expected product of the reduction of this compound with a powerful reducing agent like LiAlH4 would be N-(2-bromo-4-methylphenyl)ethanamine. This reaction involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group. The bromo and methyl groups on the aromatic ring are generally unaffected by this type of reduction.

Stability and Degradation Pathways

The stability of this compound is a critical aspect of its chemical profile, with sensitivity to light and strong oxidizing agents being notable factors. researchgate.net

Light Sensitivity

While specific photostability studies on this compound are not extensively detailed in the provided results, compounds containing bromo-phenyl groups can be susceptible to photolytic degradation. Exposure to ultraviolet (UV) light can potentially lead to the cleavage of the carbon-bromine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities and degradation of the parent compound. Therefore, it is generally recommended to store such compounds protected from light to maintain their integrity.

Derivatives and Analogs of 2 Bromo N 4 Methylphenyl Acetamide

Synthesis of Related N-Substituted 2-Bromoacetamides

The generation of N-substituted 2-bromoacetamides is a fundamental process in organic synthesis, providing key intermediates for more complex molecules. Various methods have been developed to achieve this transformation efficiently.

A primary and straightforward method for synthesizing N-substituted 2-bromoacetamides is the acylation of a substituted amine with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the bromoacetyl bromide.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. For instance, the synthesis of 2-bromo-N-(4-chlorophenyl)acetamide is achieved by reacting 4-chloroaniline (B138754) with bromoacetyl bromide in a biphasic system of dichloromethane (B109758) (CH2Cl2) and a saturated potassium carbonate (K2CO3) solution at low temperatures. irejournals.com This method is efficient, providing the desired product in high yield (80%). irejournals.com

A general procedure involves dissolving the amine in a suitable solvent like dichloromethane, often with a base such as pyridine (B92270) or an aqueous carbonate solution, and then adding bromoacetyl bromide dropwise at 0 °C. irejournals.comwiley-vch.de The reaction is typically stirred for a short period at room temperature to ensure completion. wiley-vch.de This approach is widely applicable to a variety of substituted anilines, yielding a library of N-aryl-2-bromoacetamides.

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| 4-Chloroaniline | Bromoacetyl Bromide | K₂CO₃ | 2-Bromo-N-(4-chlorophenyl)acetamide | 80% | irejournals.com |

| Aniline (B41778) | Bromoacetyl Bromide | Pyridine | 2-Bromo-N-phenylacetamide | - | wiley-vch.de |

| 2-Amino-5-chlorobenzonitrile | Bromoacetyl Bromide | - | N-(4-Chloro-2-cyanophenyl)-2-bromoacetamide | - | researchgate.net |

Another variation involves using a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), to facilitate the reaction between N-substituted sulfonamides and bromoacetyl bromide, yielding N-acylated N-substituted sulfonamides. mdpi.com

The 2-bromoacetamide (B1266107) moiety is a valuable building block for constructing more intricate molecular architectures. The bromine atom serves as a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling the synthesis of complex conjugates.

One common multi-step approach involves first synthesizing the N-substituted 2-bromoacetamide, followed by displacement of the bromine with another functional group. For example, a 2-bromoacetamide can be reacted with sodium azide (B81097) (NaN₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce the corresponding 2-azidoacetamide (B1653368) derivative. wiley-vch.de This azide can then be further modified, for instance, through cycloaddition reactions.

Another powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this approach, an N-aryl bromoacetamide, where the aryl group itself contains a halogen (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide), is reacted with various aryl boronic acids. mdpi.com This method allows for the introduction of diverse aryl or heteroaryl substituents, leading to complex biaryl structures. mdpi.com The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) in the presence of a base. mdpi.com

Complex heterocyclic systems can also be conjugated with the bromoacetamide framework. For example, 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide can be N-alkylated with 2-bromo-N-(2-bromophenyl) acetamide (B32628) in the presence of potassium carbonate in DMF to yield a complex molecule with potential biological applications. nih.gov These multi-step syntheses highlight the versatility of the bromoacetamide group in constructing sophisticated molecular designs. wiley-vch.demdpi.comnih.gov

Structural Variations and their Synthetic Implications

Modifying the substituents on the phenyl ring of 2-Bromo-N-phenylacetamide derivatives has significant implications for the synthetic routes and the properties of the final products. These variations allow for the fine-tuning of the molecule's characteristics.

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common structural modification. Synthetically, these analogs are typically prepared from the corresponding halogen-substituted anilines. For example, 2-bromo-N-(4-chlorophenyl)acetamide is synthesized from 4-chloroaniline and bromoacetyl bromide. irejournals.com Similarly, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide starts from 4-bromo-3-methyl aniline. mdpi.com

The presence of a halogen on the phenyl ring opens up further synthetic possibilities, particularly for palladium-catalyzed cross-coupling reactions, as the halogen can serve as a coupling handle. mdpi.com Synthetic protocols for copper-catalyzed arylations have also been shown to be tolerant of halogen substituents on the aryl precursors. nih.gov

| Compound Name | Phenyl Ring Substituents | Starting Amine | Reference |

| 2-Bromo-N-(4-chlorophenyl)acetamide | 4-Chloro | 4-Chloroaniline | irejournals.com |

| 2-Bromo-N-(2-bromophenyl)acetamide | 2-Bromo | 2-Bromoaniline | nih.gov |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Bromo, 3-Methyl | 4-Bromo-3-methylaniline | mdpi.com |

| N-(2-bromo-5-methylphenyl)-N-phenylacetamide | 2-Bromo, 5-Methyl | N-(2-bromo-5-methylphenyl)aniline | nih.gov |

Alkyl and alkoxy groups are frequently incorporated into the phenyl ring to alter properties like lipophilicity. The parent compound, 2-Bromo-N-(4-methylphenyl)acetamide, is a prime example of a methyl-substituted analog, synthesized from 4-methylaniline (p-toluidine). nih.gov Other isomers, such as those with methyl groups at the ortho or meta positions, can be synthesized from the corresponding methylanilines. nih.gov

Alkoxy-substituted analogs, particularly N-(alkoxyphenyl)amides, are also of significant interest. mdpi.comnih.gov The synthesis of these compounds generally involves a two-step process. First, the alkoxy-substituted aniline is prepared, often via a Williamson ether synthesis where a nitrophenol is alkylated with an alkyl halide, followed by reduction of the nitro group to an amine. Alternatively, an aminophenol can be directly alkylated. mdpi.com The resulting alkoxyaniline is then condensed with an appropriate acylating agent, such as 3-hydroxynaphthalene-2-carboxylic acid in the presence of PCl₃, to form the final amide. nih.gov These methods provide access to a wide range of derivatives with varying ether chain lengths and positions on the phenyl ring. mdpi.comnih.gov

The incorporation of ether linkages, most commonly as alkoxy groups on the phenyl ring, is a key strategy for modifying molecular properties. As mentioned previously, these are typically introduced by synthesizing the requisite alkoxyaniline precursor first. mdpi.comnih.gov

The synthesis of the alkoxyaniline often starts from a commercially available aminophenol or nitrophenol. The phenolic hydroxyl group is deprotonated with a base, such as sodium hydride (NaH), and the resulting phenoxide is reacted with an alkyl halide (R-Br or R-I) to form the ether bond. mdpi.comnih.gov This is a versatile method allowing for the introduction of various alkyl chains.

For more complex ether linkages, such as those involving polyethylene (B3416737) glycol (PEG) chains, the synthesis can be more elaborate. For example, triethylene glycol can be mono-alkylated using a reagent like propargyl bromide in the presence of sodium hydride. nih.gov The resulting alcohol can then be converted into a better leaving group (e.g., a tosylate) and used to alkylate other molecules, demonstrating how complex ether-containing side chains can be constructed and potentially incorporated into bromoacetamide analogs. nih.gov

Incorporation of Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Oxadiazoles, Thiazolidinones, Thiazoles)

The reactive nature of the α-bromoacetamide moiety in this compound makes it a valuable precursor for synthesizing a variety of heterocyclic derivatives. The electrophilic carbon adjacent to the bromine atom readily undergoes nucleophilic substitution, providing a key step for ring formation.

Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction between 3-aminopyrazoles and 1,3-bielectrophilic compounds. mdpi.com While direct synthesis from this compound is not extensively documented in mainstream literature, its derivatives could potentially serve as precursors. The general synthetic strategies often focus on building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. mdpi.comnih.govnih.govbyu.eduekb.eg For instance, multicomponent reactions and microwave-assisted synthesis have been employed to produce these scaffolds in high yields. mdpi.combyu.edu

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring can be effectively synthesized using this compound as a starting material. Research has demonstrated that this compound, referred to as compound (5h) in a specific study, can be prepared by reacting p-toluidine (B81030) with bromoacetyl bromide. who.int This intermediate then serves as an electrophile in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. The synthesis involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with the bromo-acetamide derivative in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). who.int The thiol group acts as a nucleophile, displacing the bromide ion to form a new carbon-sulfur bond. tjpr.orgnih.gov

Table 1: Characterization Data for 2'-Bromo-N-(4-methylphenyl)acetamide (5h)

| Property | Value |

|---|---|

| Appearance | Dark brown powder |

| Yield | 88% |

| Melting Point | 106.8°C |

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228 g/mol |

| IR (KBr, cm⁻¹) | 3012 (aromatic C-H), 1631 (amide C=O), 1548 (aromatic C=C) |

| ¹H-NMR (300 MHz, CD₃OD, δ/ppm) | 7.43 (d, J = 8.1 Hz, 2H), 7.14 (d, J = 8.1 Hz, 2H), 3.94 (s, 2H), 2.29 (s, 3H) |

| EIMS (m/z) | 228 [M]⁺ (34%), 134 (40%), 106 (28%), 91 (100%) |

Source: who.int

Thiazolidinones

4-Thiazolidinones are commonly synthesized through a cyclocondensation reaction involving a thiosemicarbazone derivative and a compound containing an α-haloacetyl group. mdpi.comresearchgate.net The reaction of various thiosemicarbazones with reagents like ethyl 2-bromoacetate or other α-halogenated carbonyl compounds leads to the formation of the thiazolidinone ring. mdpi.comfabad.org.tr this compound, being an α-haloacetamide, is a suitable substrate for this type of transformation. The synthesis involves the initial S-alkylation of the thiourea (B124793) moiety followed by an intramolecular cyclization to yield the 4-thiazolidinone (B1220212) core. researchgate.net One-pot, three-component reactions of an amine, a substituted aldehyde, and a mercaptocarboxylic acid are also an efficient method for producing thiazolidin-4-ones. nih.gov

Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical method for preparing thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. nih.gov Analogs of this compound, such as 2-bromo-1-phenylethan-1-one derivatives, are common starting materials for this synthesis. nih.govresearchgate.net For example, reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) yields 4-(4-halophenyl)-2-methylthiazoles. nih.gov The bromoacetyl group in this compound can similarly react with various thioamides to form N-substituted thiazol-2-yl-acetamides, thus incorporating the thiazole nucleus into the structure. nih.goviaea.org

Comparative Studies on Reactivity and Transformation Potential of Analogs

The reactivity of this compound and its potential for chemical transformations are significantly influenced by the substituents on the phenyl ring. Comparative studies with its analogs, such as those with chloro or bromo substituents, highlight these differences.

The transformation of 2-bromo-N-arylacetamides into their 2-amino derivatives provides a basis for comparing reactivity. For instance, a study on the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives involved the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.com The electron-withdrawing nature of the chlorine atom in the para position of the phenyl ring enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack by amines compared to the electron-donating methyl group in this compound. This suggests that the chloro-analog would likely exhibit a higher reaction rate in such SN2 substitutions.

Structural analysis of these analogs also provides insights into their reactivity. The crystal structure of 2-bromo-N-(4-bromophenyl)acetamide reveals that the conformation of the N-H bond is anti to the C=O and C-Br bonds in the side chain. researchgate.net This conformation is typical for N-aromatic amides. The presence of a bromine atom on the phenyl ring, being electron-withdrawing, would affect the electronic distribution within the molecule differently than a methyl group. The electron-donating methyl group in this compound increases electron density in the aromatic ring and can influence the reactivity of the amide and the C-Br bond.

Table 2: Comparison of Analogs for Amine Substitution Reaction

| Analog | Substituent on Phenyl Ring | Electronic Effect | Predicted Reactivity in SN2 Reactions |

|---|---|---|---|

| This compound | -CH₃ (Methyl) | Electron-donating | Baseline |

| 2-bromo-N-(p-chlorophenyl)acetamide | -Cl (Chloro) | Electron-withdrawing | Higher than methyl analog |

| 2-bromo-N-(4-bromophenyl)acetamide | -Br (Bromo) | Electron-withdrawing | Higher than methyl analog |

Source: irejournals.comresearchgate.net

The transformation potential of these analogs is therefore a direct consequence of the electronic effects imparted by the substituents on the phenyl ring, which modulates the electrophilicity of the reaction centers within the molecule.

Applications in Organic Synthesis

Role as a Key Building Block for More Complex Organic Molecules

The inherent reactivity of 2-Bromo-N-(4-methylphenyl)acetamide makes it an ideal starting material or intermediate for the synthesis of a broad spectrum of organic compounds. Its utility spans across several key areas of chemical manufacturing and research.

The N-phenylacetamide moiety is a common structural motif in a number of biologically active compounds. indiamart.com Consequently, this compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutical agents. indiamart.comontosight.ai The presence of the bromine atom allows for further molecular modifications, enabling the introduction of different functionalities to modulate the biological activity of the target molecules. ontosight.ai For instance, derivatives of this compound are investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The synthesis of complex heterocyclic compounds, which are prevalent in many drug scaffolds, can also utilize this bromo-amide as a starting point.

A notable example involves the synthesis of N-(2-bromo-4-methylphenyl)-2-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetamide, a more complex molecule built upon the this compound framework. ontosight.ai Compounds with similar imidazolidine (B613845) rings are explored in medicinal chemistry for their potential to interact with various enzymes and receptors. ontosight.ai

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals. indiamart.com The core structure can be elaborated to produce herbicides, fungicides, and insecticides. The ability to introduce various substituents through reactions at the bromine atom and the aromatic ring allows for the fine-tuning of the compound's efficacy and spectrum of activity against specific agricultural pests and diseases.

Derivatives of this compound have found application in the synthesis of dyes. A notable example is its use in creating azo dyes. For instance, a derivative, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide, is used as a black dye for textiles and fabrics. canada.ca The chromophoric properties of the final dye molecule are influenced by the electronic nature of the substituents on the aromatic rings, a feature that can be modulated starting from the bromo-precursor.

While less documented, the bifunctional nature of this compound suggests its potential application in the synthesis of advanced materials. The presence of a reactive bromine atom, suitable for cross-coupling reactions, and the amide group, which can participate in polymerization or act as a hydrogen-bonding motif, opens avenues for its incorporation into novel polymers and coatings. For example, similar bromo-functionalized aromatic compounds are utilized in the synthesis of functional polymers through techniques like Suzuki cross-coupling reactions. mdpi.com The incorporation of such monomers can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, or specific optical and electronic characteristics. However, specific research detailing the direct use of this compound in polymer or coating formulations is an area that warrants further exploration.

Strategic Use in Diversification and Functionalization Reactions

The true synthetic power of this compound lies in its capacity to serve as a platform for chemical diversification. The presence of multiple reactive sites allows for the systematic introduction of a wide range of functional groups, leading to the generation of libraries of related compounds for various screening purposes.

The bromine atom on the phenyl ring is a key handle for introducing chemical diversity. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of new carbon-nitrogen bonds, introducing various amine functionalities.

Sonogashira Coupling: The coupling with terminal alkynes, also palladium-catalyzed, provides access to substituted alkynyl arenes.

Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with activation by other electron-withdrawing groups, the bromine atom can be displaced by nucleophiles.

Furthermore, the amide group itself can be a site for further reactions, such as hydrolysis to the corresponding amine or reduction to a secondary amine, further expanding the range of accessible derivatives. The methyl group on the phenyl ring can also be a site for functionalization, for instance, through radical halogenation. This multi-faceted reactivity allows chemists to strategically and systematically modify the core structure of this compound, making it an invaluable tool in the quest for new molecules with desired properties.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-Bromo-N-(4-methylphenyl)acetamide by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number, environment, and spatial arrangement of protons in the molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-methylphenyl group, the methylene (B1212753) protons of the bromoacetyl group, the methyl protons, and the amide proton.

The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum due to the electronic effects of the substituents on the phenyl ring. The methylene protons adjacent to the bromine atom and the carbonyl group will also have a characteristic chemical shift. The protons of the methyl group on the phenyl ring will appear as a singlet in the upfield region. The amide proton (NH) will present as a broad singlet, and its chemical shift can be influenced by solvent and temperature.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |

| NH (Amide) | 8.0 - 9.0 | Broad Singlet | 1H |

| CH₂ (Bromoacetyl) | 3.9 - 4.2 | Singlet | 2H |

| CH₃ (Methyl) | 2.2 - 2.4 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy is employed to determine the number and types of carbon atoms within the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The spectrum would show signals for the carbonyl carbon of the amide group, the carbon atoms of the aromatic ring, the methylene carbon of the bromoacetyl group, and the methyl carbon. The chemical shift of the carbonyl carbon is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons will have a range of chemical shifts depending on their position relative to the substituents. The methylene carbon attached to the bromine atom will also be significantly deshielded, while the methyl carbon will appear in the upfield region.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 165 - 170 |

| Aromatic-C | 120 - 140 |

| CH₂ (Bromoacetyl) | 28 - 35 |

| CH₃ (Methyl) | 20 - 22 |

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include the N-H stretching vibration of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). Additionally, C-H stretching vibrations from the aromatic ring and the alkyl groups, as well as C-Br stretching, would be observable.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-Br | Stretching | 500 - 600 |

Note: Expected wavenumber ranges are based on standard IR correlation charts.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is utilized to determine the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation pattern.

In the mass spectrum, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the bromine atom. This would result in fragment ions that are indicative of the different components of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 227/229 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M - Br]⁺ | 148 | Loss of bromine atom |

| [CH₃C₆H₄NHCO]⁺ | 148 | Fragment from cleavage of C-Br bond |

| [CH₃C₆H₄NH₂]⁺ | 107 | p-Toluidine (B81030) fragment |

| [CH₂Br]⁺ | 93/95 | Bromoacetyl fragment |

Note: The m/z values are based on the most abundant isotopes and predicted fragmentation patterns.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are vital for assessing the purity of this compound by separating it from any unreacted starting materials or byproducts.

Reverse-Phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. Its retention time, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is determined by the area of the peak corresponding to the compound in the chromatogram. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase.

Structural Analysis and Theoretical Investigations

Crystallographic Studies of 2-Bromo-N-(4-methylphenyl)acetamide and its Derivatives

Crystallographic studies on derivatives such as 2-Bromo-N-(4-bromophenyl)acetamide and 2,2,2-Tribromo-N-(4-methylphenyl)acetamide have been instrumental in elucidating the conformational preferences and packing motifs in this class of compounds.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of derivatives of this compound provides key crystallographic parameters.

For instance, the structure of 2-Bromo-N-(4-bromophenyl)acetamide was determined to understand the effect of substituents on the crystal structure of N-aromatic amides. nih.gov Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution. nih.gov The key crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇Br₂NO |

| Molecular Weight (g/mol) | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

| Radiation | Mo Kα |

Similarly, the crystal structure of 2,2,2-Tribromo-N-(4-methylphenyl)acetamide was investigated as part of a systematic study on substituted N-aromatic amides. This analysis revealed the presence of two independent molecules within the asymmetric unit.

The conformation of the acetamide (B32628) side chain relative to the aromatic ring is a key structural feature. In 2-Bromo-N-(4-bromophenyl)acetamide , the conformation of the N-H bond is reported to be anti to both the carbonyl (C=O) and the C-Br bonds in the side chain. nih.gov This arrangement is a common feature observed in related haloacetamides. nih.gov

In the case of 2,2,2-Tribromo-N-(4-methylphenyl)acetamide , the N-H bonds in both independent molecules of the asymmetric unit are in an anti conformation relative to the C=O bonds. The two molecules primarily differ in the rotational orientation of the tribromoacetyl group.

The stability of the crystal lattice is derived from a network of intermolecular interactions. In these bromoacetamide derivatives, hydrogen bonding is the dominant force governing the crystal packing.

The most significant intermolecular interaction observed in the crystal structures of these acetamide derivatives is the hydrogen bond between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule.

In 2-Bromo-N-(4-bromophenyl)acetamide , molecules are linked by N-H⋯O hydrogen bonds, forming one-dimensional chains that extend along the c-axis of the unit cell. nih.gov

For 2,2,2-Tribromo-N-(4-methylphenyl)acetamide , similar intermolecular N-H⋯O hydrogen bonds are observed. These interactions link the two independent molecules into chains that propagate along the b-axis. The geometry of these crucial hydrogen bonds is detailed in the table below.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1N⋯O1ⁱ | 0.86 | 2.11 | 2.925 (6) | 157 |

Symmetry code: (i) x, y, z-1

While N-H⋯O bonds are the primary interaction, weaker C-H⋯O hydrogen bonds often play a secondary, yet important, role in stabilizing the crystal packing of related compounds. These interactions typically involve aromatic or aliphatic C-H donors and the carbonyl oxygen acceptor. In the primary literature for the discussed derivatives, these interactions are not highlighted as the main drivers of the crystal packing, which is dominated by the stronger N-H⋯O hydrogen bonds.

π-π stacking interactions, which involve the overlay of aromatic rings, are another significant non-covalent force in many organic crystals. However, in the reported crystal structures of 2-Bromo-N-(4-bromophenyl)acetamide and 2,2,2-Tribromo-N-(4-methylphenyl)acetamide , the molecular packing is primarily dictated by the robust N-H⋯O hydrogen-bonded chains. The literature does not indicate that π-π stacking is a defining feature of the supramolecular assembly in these specific crystal structures.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Other Halogen-mediated Interactions (e.g., C-H⋯Cl, Br⋯Br)

Studies on similar N-aryl-bromoacetamides have shown the presence of bromine-bromine (Br⋯Br) contacts. For instance, in the crystal structures of N-aryl-2,2,2-tribromoacetamides, Br⋯Br interactions with distances around 3.525 Å to 3.659 Å have been observed. nih.govnih.gov These distances are shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. These interactions can be classified based on their geometry, contributing to the formation of one- or two-dimensional supramolecular architectures. nih.govnih.gov

The table below summarizes typical halogen-mediated interaction distances found in related bromoacetamide crystal structures.

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Bromine-Bromine | Br···Br | 3.525 - 3.659 |

Note: Data is derived from studies on structurally similar N-aryl-tribromoacetamides. nih.govnih.gov

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the properties of this compound, offering insights that complement experimental findings.

A computational conformational analysis, likely employing Density Functional Theory (DFT), would be expected to identify this experimentally observed conformation as a significant energy minimum on the potential energy surface. Such calculations would involve systematically rotating the key dihedral angles (e.g., C-C-N-C and C-N-C=O) to map the conformational landscape and identify all stable rotamers. The results would likely confirm that the observed solid-state structure corresponds to one of the most stable conformations in the gas phase or in solution.

The nature and strength of the intermolecular interactions observed in the crystal structures of related compounds are fundamentally governed by their electronic structure. Electronic structure calculations, particularly using DFT, are instrumental in elucidating these properties. nih.gov

These calculations can map the molecular electrostatic potential (MESP) on the electron density surface. This would reveal the electron-rich (negative potential) regions, such as around the oxygen and bromine atoms, and electron-poor (positive potential) regions, like the amide (N-H) and certain aromatic (C-H) hydrogen atoms. The observed N-H⋯O hydrogen bonds and the potential for C-H⋯Br and Br⋯Br interactions are directly explained by the attraction between these oppositely polarized regions.

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity and the nature of its interactions. nih.gov The presence of the electronegative bromine atom is expected to have a significant stabilizing effect on the LUMO. nih.gov DFT calculations can quantify the HOMO-LUMO energy gap, which is a critical parameter related to the chemical reactivity and stability of the molecule. nih.gov These computational approaches are essential for a deeper understanding of the halogen bonding and other non-covalent interactions that dictate the supramolecular chemistry of this compound. nih.gov

Advanced Synthetic and Mechanistic Research

Catalytic Transformations Involving 2-Bromo-N-(4-methylphenyl)acetamide

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which utilize the reactivity of the aryl bromide moiety.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation (in Suzuki reactions) or migratory insertion (in Heck reactions), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst wikipedia.orgorganic-chemistry.orgwikipedia.orgyoutube.com.

While specific studies focusing exclusively on this compound are often part of broader research, the reactivity of analogous aryl bromides provides a clear indication of its synthetic potential. For instance, the Suzuki-Miyaura coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids demonstrates the feasibility of such transformations on similar acetamide (B32628) structures researchgate.net. These reactions typically proceed in good yields, tolerating a variety of functional groups on the coupling partners researchgate.net.

The Buchwald-Hartwig amination is another powerful tool for forming C-N bonds, coupling aryl halides with a wide range of amines wikipedia.orglibretexts.orgacsgcipr.org. This reaction is known for its functional group tolerance and broad substrate scope, making it highly valuable in the synthesis of complex amines from precursors like this compound. The choice of palladium precatalyst, phosphine ligand, and base is crucial for optimizing these reactions nih.gov.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a key transformation for creating complex carbon skeletons organic-chemistry.orgwikipedia.orgnih.gov. The reaction is highly stereoselective, typically affording the trans isomer organic-chemistry.org.

Below is a representative table of potential catalytic transformations involving this compound, based on established protocols for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Base | Solvent | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | N-(2-Aryl-4-methylphenyl)acetamide |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(2-(Amino)-4-methylphenyl)acetamide |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | N-(2-Vinyl-4-methylphenyl)acetamide |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and use environmentally benign solvents. One of the prominent techniques in this area is the use of ultrasonic irradiation to promote chemical reactions.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating organic syntheses nih.govresearchgate.net. The physical phenomenon responsible for the chemical effects of ultrasound is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates nih.gov.

The use of ultrasound offers several advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often milder reaction conditions researchgate.neteurekaselect.comscispace.com. These benefits are particularly evident in the synthesis of heterocyclic compounds and other complex organic molecules where 2-bromo-N-arylacetamides are used as precursors nih.govnih.gov.

A comparative study on the synthesis of 1,2,4-triazole coupled acetamide derivatives from various 2-bromoacetamides highlights the efficiency of the ultrasound-assisted approach. The study demonstrated a significant reduction in reaction time from 10–36 hours under conventional heating to just 39–80 minutes with ultrasonic irradiation, alongside an improvement in yields nih.gov. This green methodology often allows for reactions to be conducted in more environmentally friendly solvents, such as water or ethanol (B145695), or even under solvent-free conditions nih.govarchivepp.com.

The table below compares the synthesis of triazole derivatives using conventional versus ultrasound-assisted methods, illustrating the typical improvements observed.

| Method | Reaction Time | Temperature | Yield |

| Conventional Heating | 10–36 hours | Reflux | Moderate (e.g., <65%) |

| Ultrasound-Assisted | 39–80 minutes | 45–55 °C | High (65–80%) |

This data underscores the potential of ultrasound as a green and efficient alternative for synthetic transformations involving this compound, aligning with the modern demand for sustainable chemical processes.

Q & A